molecular formula C22H16N2O3 B3305535 N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide CAS No. 923251-01-8

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide

Cat. No. B3305535
CAS RN: 923251-01-8
M. Wt: 356.4 g/mol
InChI Key: UMZIRGRUZLCXAX-UHFFFAOYSA-N
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Description

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide, also known as OTAVA-BB 1207822, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide is not fully understood. However, studies have suggested that the compound may exert its effects through various pathways, including the inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors. For example, it has been shown to inhibit the activity of tyrosinase, which is involved in melanin production, and acetylcholinesterase, which is involved in the breakdown of acetylcholine. The compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects
N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide has been shown to have various biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, the compound has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide in lab experiments is its potential to modulate various physiological processes. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and diabetes. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability and efficacy of the compound. Overall, the research on N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide has shown promising results, and further studies are needed to fully understand its potential applications in various scientific research fields.

Scientific Research Applications

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been investigated for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes.

properties

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-3-2-4-16(11-14)21-13-19(25)18-12-17(5-6-20(18)27-21)24-22(26)15-7-9-23-10-8-15/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZIRGRUZLCXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)isonicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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